Introduction: Unveiling a Key Architectural Component in Modern Materials Science
Introduction: Unveiling a Key Architectural Component in Modern Materials Science
An In-Depth Technical Guide to 1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene: A Versatile Linker for Functional Coordination Polymers
In the landscape of crystal engineering and materials science, the rational design of functional materials hinges on the selection of appropriate molecular building blocks. 1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene is a prominent example of such a building block, serving as a versatile organic ligand. Its structure, featuring a rigid central phenylene core flanked by two flexible methylene-linked 2-methyl-imidazole units, provides a unique combination of stability and conformational adaptability. This semi-flexible, bidentate N-donor ligand has been extensively utilized in the construction of sophisticated supramolecular structures, including coordination polymers (CPs) and metal-organic frameworks (MOFs).[1][2]
The imidazole moieties act as effective coordination sites for a wide array of metal ions, while the methyl groups provide steric influence that can direct the final architecture. The overall length and geometry of the ligand enable it to bridge metal centers, forming extended one-, two-, or three-dimensional networks.[3][4] The resulting materials exhibit a range of fascinating properties, from luminescence-based chemical sensing to novel topologies, making this ligand a subject of significant interest for researchers in inorganic chemistry, materials science, and potentially, drug development. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the design and function of the advanced materials it helps create.
PART 1: Core Molecular Profile and Characterization
A thorough understanding of the ligand's fundamental properties is critical for its effective application in materials synthesis.
Nomenclature and Structural Data
| Parameter | Value |
| IUPAC Name | 1,1'-[1,4-Phenylenebis(methylene)]bis(2-methyl-1H-imidazole) |
| Common Synonyms | 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, 1,4-bmimb |
| CAS Number | Not explicitly available for the 2-methyl derivative in provided results. The non-methylated parent compound, 1,4-Bis((1H-imidazol-1-yl)methyl)benzene (bix), is CAS 56643-83-5.[5][6] |
| Molecular Formula | C₁₆H₁₈N₄[1] |
| Molecular Weight | 266.34 g/mol |
Physicochemical Properties
| Property | Description | Source |
| Physical Form | Solid. The parent compound 'bix' is a white to off-white powder or crystal. | [5] |
| Solubility | The parent compound 'bix' is soluble in methanol. | [6] |
| Storage | Recommended storage for the parent compound 'bix' is sealed in a dry environment at 2-8°C. | [5][6] |
Spectroscopic Signature
While specific spectra for the free ligand are not provided in the search results, its characteristic features can be predicted based on its structure:
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¹H NMR: Resonances corresponding to the aromatic protons of the central benzene ring, a singlet for the methylene bridge protons, distinct signals for the imidazole ring protons, and a singlet for the methyl group protons.
-
¹³C NMR: Signals for the quaternary and CH carbons of the benzene and imidazole rings, a signal for the methylene carbon, and a signal for the methyl carbon.
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Infrared (IR) Spectroscopy: Characteristic bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the imidazole and benzene rings, and various fingerprint region bands corresponding to the overall structure.
PART 2: Synthesis and Purification Workflow
The synthesis of N-substituted imidazole ligands generally follows a well-established nucleophilic substitution pathway.
Synthetic Rationale
The most common approach involves the reaction of the heterocycle (2-methylimidazole) with a suitable di-halogenated precursor (α,α'-dihalo-p-xylene). The imidazole nitrogen acts as a nucleophile, displacing the halide leaving groups in a Williamson ether-like synthesis. The presence of a base is crucial to deprotonate the imidazole N-H, enhancing its nucleophilicity.
Detailed Experimental Protocol: Ligand Synthesis
This protocol is a representative procedure based on common organic synthesis techniques for similar molecules.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylimidazole (2.2 equivalents) and a base such as sodium hydride or potassium carbonate (2.5 equivalents) in a dry, polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.
-
Precursor Addition: Slowly add a solution of α,α'-dichloro-p-xylene (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding water. The crude product may precipitate. Filter the solid or extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).
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Verification: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.
Workflow for Ligand Synthesis and Verification
Caption: Workflow from synthesis to final characterization of the ligand.
PART 3: Application in Metal-Organic Framework (MOF) Synthesis
The primary utility of 1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene is as a linker to construct CPs and MOFs.[7] Its design allows it to bridge two different metal centers, propagating a network structure.
Core Principle: Solvothermal Synthesis
Solvothermal (or hydrothermal if water is the solvent) synthesis is the predominant method for producing high-quality crystalline MOFs.[3][8] This technique involves heating the constituent components—the organic ligand, a metal salt, and a solvent—in a sealed vessel at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of precursors and promote the slow, controlled crystallization required for well-ordered frameworks.
Detailed Experimental Protocol: Synthesis of a Cd(II)-based MOF
This protocol is adapted from the synthesis of {[Cd₂(Suc)₂(1,4-mbix)₂]·5H₂O}n, demonstrating a typical procedure.[9]
-
Reagent Mixture: In a 20 mL Teflon-lined stainless steel autoclave, combine Cd(NO₃)₂·4H₂O (metal source), succinic acid (Suc²⁻, co-ligand), and 1,4-bis[(2-methyl-1H-imidazol-1-yl)-methyl]benzene (1,4-mbix, the primary ligand) in a molar ratio of 1:1:1.[9]
-
Solvent Addition: Add a solvent mixture, typically H₂O or a combination of H₂O and an organic solvent like DMF.
-
pH Adjustment (Optional): The pH of the solution can be adjusted with a base (e.g., NaOH) to facilitate the deprotonation of co-ligands and influence the final structure.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat to a specific temperature (e.g., 120-180°C) for a period of 2-5 days.[8]
-
Cooling: Allow the autoclave to cool slowly to room temperature. Slow cooling is often critical for obtaining large, high-quality single crystals.
-
Isolation and Washing: Collect the resulting crystals by filtration, wash them with water and ethanol to remove any unreacted starting materials, and dry them under ambient conditions.[8]
General Workflow for MOF Synthesis
Caption: Standard solvothermal synthesis workflow for MOFs.
PART 4: Properties and Advanced Applications of Derived MOFs
The combination of 1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene with various metal ions and co-ligands has yielded a rich diversity of materials with significant functional properties.
Structural Diversity
The ligand's semi-flexible nature allows it to adopt different conformations, leading to a variety of network topologies. Depending on the coordination geometry of the metal ion, the presence of co-ligands, and reaction conditions, it can form:
-
1D Chains: Zig-zag or helical chains where the ligand bridges metal ions in a linear fashion.[3]
-
2D Layers: Interconnected chains form sheets, which can be further linked into 3D structures through hydrogen bonding or π-π stacking.[3][9]
-
3D Frameworks: The ligand directly links metal centers to form robust, often porous, three-dimensional networks with specific topologies (e.g., sql or dia networks).[4][10]
Application in Luminescent Chemical Sensing
A key application for MOFs derived from this ligand is in the field of chemical sensing. Many MOFs, particularly those with Cd(II) or Zn(II) metal centers, exhibit intrinsic photoluminescence.[9][10] This property can be harnessed for sensing applications, as the luminescence intensity can be quenched or enhanced upon interaction with specific analytes.
Mechanism of Action: Luminescence Quenching The primary mechanism for sensing is luminescence quenching. When an analyte (e.g., a metal ion or small molecule) is introduced, it can interact with the MOF framework. This interaction can provide a non-radiative decay pathway for the excited state of the MOF, causing the luminescence to decrease. The quenching of MOFs containing this ligand has been particularly effective for detecting Fe³⁺ ions and Cr₂O₇²⁻ anions in aqueous solutions.[9][10]
Case Study: Selective Sensing of Fe³⁺ Ions Two Cd(II) MOFs synthesized with 1,4-bis[(2-methyl-1H-imidazol-1-yl)-methyl]benzene (1,4-mbix) and different dicarboxylate co-ligands demonstrated highly selective sensing of Fe³⁺ ions in water.[9] The luminescence of the MOFs was significantly quenched upon the addition of Fe³⁺. This quenching is attributed to the competitive absorption of excitation and emission energy by the Fe³⁺ ions.[9]
Quantitative Sensing Performance
| MOF Formula | Analyte | Detection Limit (μM) | Quenching Mechanism | Reference |
| {[Cd₂(Suc)₂(1,4-mbix)₂]·5H₂O}n | Fe³⁺ | 0.58 | Competitive Absorption | [9] |
| [Cd(Aze)(1,4-mbix)]n | Fe³⁺ | 0.54 | Competitive Absorption | [9] |
| {[Zn₂(glu)₂(bmib)₂(H₂O)₂]·H₂O}n | Cr₂O₇²⁻ | - | - | [10] |
Logical Pathway for Luminescent Sensing
Caption: The process of analyte detection via luminescence quenching.
Potential in Drug Development
While the ligand itself is not a therapeutic agent, its role in forming MOFs opens potential avenues relevant to drug development professionals:
-
Drug Delivery Systems: The inherent porosity of 3D MOF structures makes them promising candidates for drug delivery vehicles. The pore size can be tuned to encapsulate therapeutic molecules, which can then be released in a controlled manner.
-
Bio-compatible Frameworks: Research into MOFs constructed from biocompatible metals (e.g., Zn, Fe) and ligands could lead to frameworks suitable for in-vivo applications.
-
Active Pharmaceutical Ingredients (APIs): Some coordination polymers have demonstrated intrinsic biological activity. For instance, coordination polymers based on a related benzimidazole ligand were investigated for anticancer activities, though this specific work was later retracted, it points to a potential direction of inquiry.[11]
Conclusion and Future Outlook
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene has firmly established itself as a cornerstone ligand in the construction of functional coordination polymers and metal-organic frameworks. Its structural attributes—a blend of rigidity and flexibility—endow it with the versatility to generate a remarkable array of architectures. The demonstrated success of its derived materials in applications like the selective luminescent sensing of environmentally and biologically relevant ions highlights its importance.
Looking forward, the field is ripe for exploration. Future research could focus on integrating this ligand into multi-functional MOFs, combining porosity for gas storage or separation with active sites for catalysis. For drug development, the challenge lies in designing robust, non-toxic MOFs based on this linker that can effectively serve as carriers for targeted drug delivery or as novel therapeutic agents themselves. The continued study of this "tried and true" ligand is certain to yield yet more innovative materials with tailored properties and real-world applications.
References
- Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)
- 1,4-Bis[(2-ethyl-1H-benzimidazol-1-yl)methyl]benzene. PMC.
- Crystal structure and luminescence spectrum of a one-dimensional nickel(II) coordination polymer incorporating 1,4-bis[(2-methylimidazol-1-yl)
- 1,4-Bis((1H-imidazol-1-yl)methyl)benzene | 56643-83-5. Sigma-Aldrich.
- Crystal structure of poly[[{μ2-1,4-bis[(1H-imidazol-1-yl)methyl]benzene}[μ6-5-(4-carboxylatophenoxy)isophthalato]-μ3-hydroxido-dicobalt(II)] 0.
- Synthesis, structures and anticancer activities of two coordination polymers based on 1,4-bis((1H-benzo[d]imidazol-1-yl)methyl)benzene ligand.
- 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene. MedchemExpress.com.
- Two Cd(II) MOFs of Flexible Aliphatic Dicarboxylate Ligands and 1,4-Bis[(2-methyl-1H-imidazol-1-yl)-methyl]benzene: Synthesis, Crystal Structures and Selective Sensing of Fe.
- Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. Taylor & Francis Online.
- Two new NiII and ZnII metal-organic frameworks of glutarate and 1,4-bis[(2-methyl-1H-imidazol-1-yl)methyl]benzene ligands: syntheses, structures and luminescence sensing properties. PubMed.
- 1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene | Metal-organic Framework. MedChemExpress.
- 1,4-Bis(imidazole-l-ylmethyl)benzene | 56643-83-5. ChemicalBook.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,4-Bis((1H-imidazol-1-yl)methyl)benzene | 56643-83-5 [sigmaaldrich.com]
- 6. 1,4-Bis(imidazole-l-ylmethyl)benzene | 56643-83-5 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two new NiII and ZnII metal-organic frameworks of glutarate and 1,4-bis[(2-methyl-1H-imidazol-1-yl)methyl]benzene ligands: syntheses, structures and luminescence sensing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
